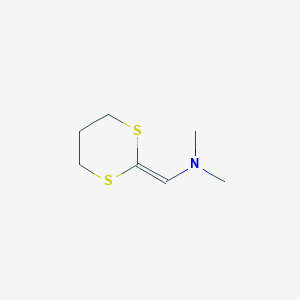germane CAS No. 52750-78-4](/img/structure/B14645752.png)
[1,2-Bis(butylsulfanyl)ethyl](triethyl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(butylsulfanyl)ethylgermane: is an organogermanium compound characterized by the presence of germanium, sulfur, and carbon atoms. This compound is notable for its unique structure, which includes two butylsulfanyl groups attached to an ethyl chain, which is further bonded to a triethylgermane moiety. The presence of germanium in the compound makes it of particular interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(butylsulfanyl)ethylgermane typically involves the reaction of germanium tetrachloride with butyl mercaptan and ethylene glycol in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which are then further reacted to yield the final product. The reaction conditions often include controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of 1,2-Bis(butylsulfanyl)ethylgermane may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and the control of reaction parameters is common to optimize the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Bis(butylsulfanyl)ethylgermane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The germanium center can be reduced under specific conditions to form lower oxidation state germanium compounds.
Substitution: The butylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols are often employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Lower oxidation state germanium compounds.
Substitution: Compounds with different functional groups replacing the butylsulfanyl groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 1,2-Bis(butylsulfanyl)ethylgermane is used as a precursor for the synthesis of other organogermanium compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology: The compound has potential applications in biological research due to its ability to interact with biological molecules. Studies have investigated its effects on cellular processes and its potential as a therapeutic agent.
Medicine: In medicine, 1,2-Bis(butylsulfanyl)ethylgermane is being explored for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs makes it a candidate for targeted drug delivery.
Industry: In the industrial sector, the compound is used in the production of specialized materials, including semiconductors and optoelectronic devices. Its unique properties make it suitable for applications requiring high stability and specific electronic characteristics.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(butylsulfanyl)ethylgermane involves its interaction with specific molecular targets. The sulfur atoms in the compound can form bonds with metal ions, affecting various biochemical pathways. The germanium center can also participate in redox reactions, influencing cellular redox states and signaling pathways. These interactions can lead to changes in cellular processes, making the compound of interest for therapeutic applications.
Comparación Con Compuestos Similares
- 1,2-Bis(methylsulfanyl)ethylgermane
- 1,2-Bis(ethylsulfanyl)ethylgermane
- 1,2-Bis(propylsulfanyl)ethylgermane
Comparison: Compared to its analogs, 1,2-Bis(butylsulfanyl)ethylgermane exhibits unique properties due to the longer butyl chains. These longer chains can influence the compound’s solubility, reactivity, and interaction with other molecules. The presence of germanium also imparts distinct electronic properties, making it more suitable for specific applications in materials science and electronics.
Propiedades
Número CAS |
52750-78-4 |
|---|---|
Fórmula molecular |
C16H36GeS2 |
Peso molecular |
365.2 g/mol |
Nombre IUPAC |
1,2-bis(butylsulfanyl)ethyl-triethylgermane |
InChI |
InChI=1S/C16H36GeS2/c1-6-11-13-18-15-16(19-14-12-7-2)17(8-3,9-4)10-5/h16H,6-15H2,1-5H3 |
Clave InChI |
NGDSWHMKOSAUAL-UHFFFAOYSA-N |
SMILES canónico |
CCCCSCC(SCCCC)[Ge](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


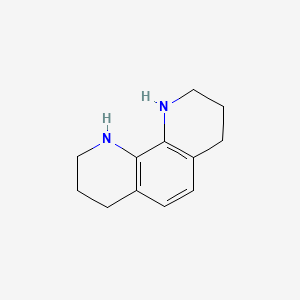
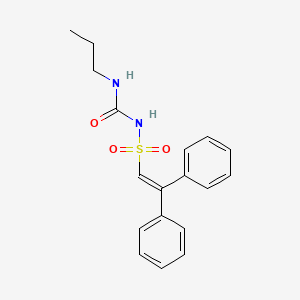
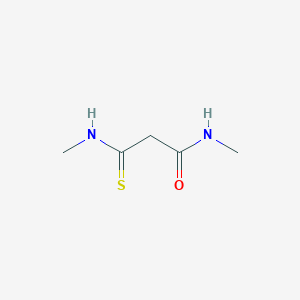
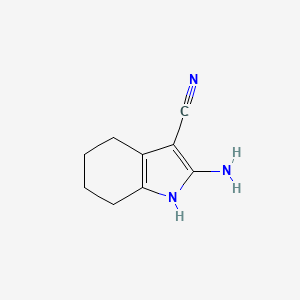
![2-[2-(3-Nonylphenoxy)ethoxy]acetic acid](/img/structure/B14645691.png)
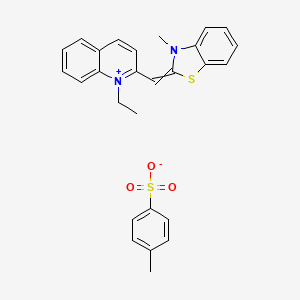
![1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate](/img/structure/B14645699.png)
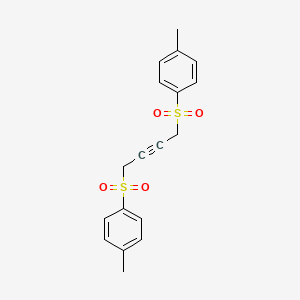
![1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14645708.png)
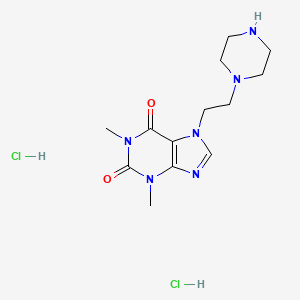
![Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate](/img/structure/B14645714.png)

![1,1'-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol)](/img/structure/B14645733.png)
